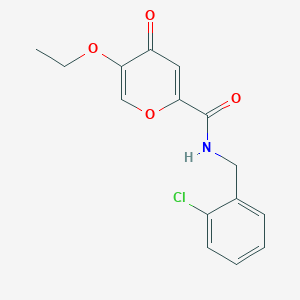

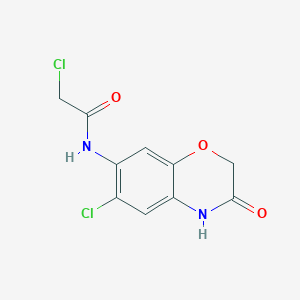

2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

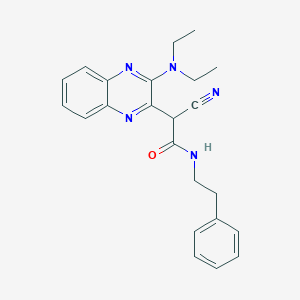

“2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide” is a chemical compound with the molecular formula C10H8Cl2N2O3 . It has a molecular weight of 275.09 . This compound is intended for research use only and is not intended for human or veterinary use.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various techniques. It has a molecular weight of 275.09 .

Scientific Research Applications

Molecular Structure and Chemical Properties

2-Chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide is structurally related to caroxazone, a reversible monoamine oxidase inhibitor. The molecular structure of caroxazone demonstrates electronic delocalization within the benzoxazin ring, contributing to its biological activity. The crystal structure is stabilized mainly through intermolecular hydrogen bonding, indicating potential for similar compounds to engage in specific interactions crucial for biological activities (Wouters, Evrard, & Durant, 1994).

Role in Allelochemicals Transformation

This compound is associated with the transformation of allelochemicals found in agricultural crops such as wheat, rye, and maize. The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals into products like aminophenoxazinones, malonamic acids, and acetamides is crucial for understanding the allelopathic properties and their exploitation in crop protection. This transformation plays a significant role in the suppression of weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Synthetic Applications

The compound's structure is integral to synthetic chemistry, particularly in the synthesis of novel compounds with potential biological activities. For instance, dibromohydration of N-(2-alkynylaryl)acetamide, a process relevant to the synthesis of complex organic molecules, demonstrates the versatility of acetamide derivatives in organic synthesis. Such methodologies enable the creation of compounds with specific biological or physical properties, which can be explored for various scientific applications, including pharmaceuticals and materials science (Qiu, Li, Ma, & Zhou, 2017).

Photovoltaic and Photodynamic Applications

Research into benzothiazolinone acetamide analogs suggests their potential use in photovoltaic efficiency modeling. These compounds show good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells. Additionally, their non-linear optical activity and interactions with ligand proteins, such as Cyclooxygenase 1, underline their versatility in both energy-related applications and as bioactive molecules for therapeutic interventions (Mary et al., 2020).

properties

IUPAC Name |

2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O3/c11-3-9(15)13-6-2-8-7(1-5(6)12)14-10(16)4-17-8/h1-2H,3-4H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQXGDPTALFFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4-diethoxybenzoate](/img/structure/B2574836.png)

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2574841.png)

![1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2574845.png)

![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)

![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)